molecular formula C24H16ClNO6 B11132979 Methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11132979
M. Wt: 449.8 g/mol
InChI Key: DBWHVAMVDMFRSI-UHFFFAOYSA-N
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Description

Methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a synthetic chromenopyrrolone derivative intended for research and development purposes. This compound features a complex polycyclic structure integrating a chlorinated chromenone core and a furanylmethyl-substituted pyrrolidine dione, terminated with a methyl benzoate group. Chromenopyrrolone scaffolds are of significant interest in medicinal chemistry and chemical biology for their potential as key intermediates in the synthesis of more complex molecules and for probing biological pathways. Researchers can utilize this compound in high-throughput screening assays to identify potential biological activity, investigate structure-activity relationships (SAR), and explore its mechanism of action within various enzymatic or cellular systems. The presence of the chloro substituent and the furan ring offers distinct electronic and steric properties, making it a valuable probe for modulating selectivity and potency in experimental models. As with all our fine chemicals, this product is strictly for research applications. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C24H16ClNO6

Molecular Weight

449.8 g/mol

IUPAC Name

methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H16ClNO6/c1-30-24(29)14-6-4-13(5-7-14)20-19-21(27)17-11-15(25)8-9-18(17)32-22(19)23(28)26(20)12-16-3-2-10-31-16/h2-11,20H,12H2,1H3

InChI Key

DBWHVAMVDMFRSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Multicomponent Reactions (MCRs)

MCRs offer a concise route to fused heterocycles. For example, the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones involves sequential reactions of 2-oxo-2H-chromene-3-carbaldehydes with anilines and isocyanides under acidic conditions, followed by cyclization. Adapting this strategy:

  • Step 1 : React 2-oxo-2H-chromene-3-carbaldehyde with 4-chloroaniline and furan-2-ylmethyl isocyanide in methanol using p-toluenesulfonic acid (PTSA) as a catalyst.

  • Step 2 : Cyclize the intermediate α-amino amidine under basic conditions (e.g., pyridine in toluene at 90°C) to form the pyrrole ring.

Key Challenges :

  • Regioselectivity of the 7-chloro substitution on the chromene core.

  • Activation of the Michael acceptor site for cyclization.

Baker-Venkataraman Rearrangement

This rearrangement is effective for constructing chromenone derivatives. For instance, 1,3-diaryl-1,3-diketones undergo rearrangement with 4-(dimethylamino)pyridine (DMAP) to form chromeno[2,3-c]pyrrol-9(2H)-ones. A modified approach could involve:

  • Step 1 : Synthesize a 2'-hydroxyacetophenone derivative substituted with a furan-2-ylmethyl group.

  • Step 2 : React with 4-chlorobenzoyl chloride in the presence of a base (e.g., K₂CO₃) to form a dibenzoylmethane intermediate.

  • Step 3 : Cyclize under acidic conditions (e.g., H₂SO₄) to generate the chromeno-pyrrole core.

Advantages :

  • Scalability and high yields (reported up to 72% for analogous systems).

ReagentConditionsYieldReference
POCl₃Reflux in anhydrous CH₂Cl₂~60%
SOCl₂RT, catalytic DMF~50%

Furan-2-ylmethyl Group Incorporation

The furan-2-ylmethyl group can be introduced via nucleophilic substitution or Mannich reaction:

  • Mannich Reaction : React the pyrrole intermediate with furan-2-ylmethylamine and formaldehyde under acidic conditions.

  • Alkylation : Treat the pyrrole nitrogen with furan-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃).

Critical Factors :

  • Steric hindrance from the chromeno-pyrrole core may necessitate polar aprotic solvents (e.g., DMF).

Esterification of the Benzoate Moiety

The methyl benzoate group is likely introduced via esterification of a carboxylic acid precursor. Methods include:

  • Fischer Esterification : React 4-carboxybenzoic acid with methanol using H₂SO₄ as a catalyst.

  • DCC-Mediated Coupling : Use dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, followed by reaction with methyl alcohol.

Optimized Conditions :

MethodCatalyst/ReagentSolventYieldReference
Fischer EsterificationH₂SO₄Toluene75–85%
DCC CouplingDCC/DMAPCH₂Cl₂80–90%

Final Assembly and Functional Group Tuning

Oxidation to 3,9-Dioxo

The 3,9-dioxo groups may be formed via oxidation of hydroxyl intermediates:

  • Step 1 : Introduce hydroxyl groups at positions 3 and 9 during the core synthesis.

  • Step 2 : Oxidize using Jones reagent (CrO₃/H₂SO₄) or mCPBA (meta-chloroperbenzoic acid).

Example Data :

Oxidizing AgentSubstrateProductYield
mCPBA3,9-Diol Intermediate3,9-Dioxo Product70–80%
Jones Reagent3,9-Diol Intermediate3,9-Dioxo Product60–75%

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{7-chloro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups in the chromeno[2,3-c]pyrrole core can be reduced to form corresponding alcohols.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

The compound Methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic molecule that has garnered attention in various scientific research applications due to its potential biological activities. This article will explore its applications in medicinal chemistry, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research.

Anti-Cancer Activity

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt pathway.
  • Case Study : A study evaluated derivatives of tetrahydrochromene for their cytotoxic effects against various cancer cell lines. Results indicated that certain derivatives led to a reduction in cell viability by over 70% at concentrations as low as 10 µM .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects:

  • Research Findings : Studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
  • Application Example : In a model of acute inflammation induced by carrageenan, compounds structurally similar to this compound exhibited significant reductions in paw edema .

Antimicrobial Activity

The antimicrobial potential of this compound class has also been explored:

  • Activity Against Pathogens : Similar derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • In Vitro Studies : One study reported an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against E. coli for a related compound .

Data Tables

Application Activity Type Reference Study Observed Effect
Anti-CancerCytotoxicity >70% reduction in cell viability
Anti-inflammatoryCytokine inhibition Significant reduction in edema
AntimicrobialBacterial inhibition MIC = 0.5 µg/mL against E. coli

Mechanism of Action

The mechanism of action of methyl 4-{7-chloro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of chromeno-pyrrolidine derivatives, which vary in substituents and heterocyclic modifications. Below is a systematic comparison with structurally analogous compounds based on available literature:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Modifications Potential Implications Reference
Methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate Cl (7), furan-2-ylmethyl (2), benzoate (4) Furan-based substituent Enhanced π-π interactions; moderate lipo
Methyl 4-[7-chloro-3,9-dioxo-2-(tetrahydrofuran-2-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate Cl (7), tetrahydrofuran-2-ylmethyl (2) Saturated tetrahydrofuran ring Increased flexibility; reduced aromaticity
Methyl 4-{7-fluoro-3,9-dioxo-2-[(pyridin-3-yl)methyl]-1,2,3,9-tetrahydro[1]benzopyrano[2,3-c]pyrrol-1-yl}benzoate F (7), pyridin-3-ylmethyl (2) Fluorine substitution; pyridine moiety Improved solubility (basic N); electronegativity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Nitrophenyl (7), cyano (8), phenethyl (3) Imidazo-pyridine core; nitro group Electron-withdrawing effects; bioactivity

Key Observations :

Substituent Effects :

  • Chlorine vs. Fluorine : The target compound’s chlorine atom (vs. fluorine in ) increases lipophilicity and steric hindrance, which may enhance membrane permeability but reduce metabolic stability. Fluorine’s electronegativity could improve target binding via dipole interactions.
  • Furan vs. Tetrahydrofuran : The unsaturated furan in the target compound (vs. tetrahydrofuran in ) introduces aromaticity, favoring π-π interactions with biological targets. Tetrahydrofuran’s saturated ring may improve solubility but reduce rigidity.
  • Pyridine vs. Furan : The pyridin-3-ylmethyl group in introduces a basic nitrogen, enhancing aqueous solubility at physiological pH and enabling hydrogen bonding.

Core Scaffold Differences :

  • The imidazo[1,2-a]pyridine derivative in lacks the chromene ring but includes a nitro group, which may confer redox activity or cytotoxicity.

Synthetic Accessibility :

  • Derivatives like the target compound and its analogs are synthesized via multicomponent reactions (e.g., Mannich reactions, as seen in ), with yields influenced by substituent bulk and electronic effects.

Research Findings and Implications

  • Spectroscopic Characterization : Compounds in this class are typically validated via $^1$H/$^13$C NMR, IR, and HRMS (e.g., ), with shifts in aromatic proton signals reflecting substituent electronic effects.
  • Biological Potential: While direct bioactivity data for the target compound is absent, structural analogs like the imidazo-pyridine derivative in exhibit activity in preliminary screens, suggesting the chromeno-pyrrolidine scaffold warrants further investigation.
  • Thermodynamic Stability : The tetrahydrofuran analog in may exhibit higher conformational stability due to reduced ring strain compared to the furan-containing derivative.

Biological Activity

Methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Chlorine Atom : The presence of a chlorine atom enhances the lipophilicity and biological activity.
  • Furan Ring : This heterocyclic structure is known for its role in various biological activities.
  • Pyrrole Moiety : Contributes to the compound's potential interactions with biological targets.

Molecular Formula

The molecular formula of the compound is C21H18ClN2O5C_{21}H_{18}ClN_{2}O_{5}, with a molecular weight of approximately 404.83 g/mol.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing furan and pyrrole rings have shown potent antibacterial and antifungal activities against various pathogens. In vitro studies suggest that methyl derivatives can enhance these effects due to improved solubility and permeability.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example:

  • Inhibition of Topoisomerases : Compounds similar to Methyl 4-[7-chloro...] have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
  • Induction of Apoptosis : The presence of furan and pyrrole moieties has been linked to the induction of programmed cell death in various cancer cell lines.

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the ability of such compounds to inhibit pro-inflammatory cytokines and enzymes like COX-2. This action is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the cytotoxic effects of similar compounds on MCF-7 breast cancer cells. Results indicated that modifications at specific positions significantly enhanced cytotoxicity compared to standard chemotherapeutic agents.
  • Antimicrobial Evaluation :
    Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values lower than traditional antibiotics, suggesting a promising alternative for treatment-resistant infections.

The biological activity of Methyl 4-[7-chloro...] can be attributed to several mechanisms:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in targeted cells leading to apoptosis.

Data Summary Table

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AnticancerTopoisomerase inhibition
Anti-inflammatoryCOX-2 inhibition

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing Methyl 4-[7-chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate?

  • The synthesis involves multi-step reactions, including condensation of substituted benzaldehydes with primary amines and functionalized chromene precursors under basic conditions. Key optimization factors include solvent choice (e.g., DMF or THF), temperature control (0–90°C), and purification via column chromatography or recrystallization . Yield improvements rely on minimizing side reactions through slow addition of reagents and inert atmospheres .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks, Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) Spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For resolving stereochemistry, X-ray crystallography is recommended if single crystals are obtainable .

Q. What experimental approaches address poor solubility in aqueous buffers during biological assays?

  • Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. Alternatively, modify the benzoate ester group to a carboxylic acid (via hydrolysis) to enhance hydrophilicity, though this may alter bioactivity .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

  • Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic framework. Cell viability assays (MTT or resazurin) using cancer cell lines (e.g., HeLa, MCF-7) can evaluate antiproliferative potential. Dose-response curves (0.1–100 µM) with controls for solvent cytotoxicity are critical .

Advanced Research Questions

Q. How can contradictory data on substituent effects (e.g., chloro vs. methoxy groups) in analogs be resolved?

  • Perform comparative density functional theory (DFT) calculations to analyze electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃). Pair with experimental SAR by synthesizing analogs with systematic substituent variations and testing against the same biological target. Contradictions may arise from assay-specific conditions (e.g., pH, redox environment) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity to putative targets. For cellular targets, employ CRISPR-Cas9 knockout models to confirm pathway dependency. Confocal microscopy with fluorescently tagged derivatives can localize subcellular interactions .

Q. How do reaction conditions influence regioselectivity during derivatization of the furan-2-ylmethyl group?

  • Regioselectivity in nucleophilic substitutions (e.g., alkylation or acylation) depends on solvent polarity and catalyst choice. For example, polar aprotic solvents (acetonitrile) with Lewis acids (BF₃·Et₂O) favor electrophilic attacks at the furan oxygen-adjacent position. Monitor intermediates via HPLC-MS to track selectivity .

Q. What computational tools predict metabolic stability and toxicity profiles?

  • Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate hepatic clearance, CYP450 interactions, and hepatotoxicity. Molecular dynamics simulations can model interactions with metabolic enzymes (e.g., cytochrome P450 3A4) to identify vulnerable sites for oxidative metabolism .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies for structurally similar chromeno-pyrrol derivatives?

  • Cross-validate assay protocols (e.g., incubation time, cell density) and compound purity (HPLC ≥95%). Differences may stem from variations in target protein isoforms or cell line genetic backgrounds. Meta-analysis of published data with standardized normalization (e.g., fold-change vs. controls) is advised .

Structural and Functional Analogues

Compound NameKey SubstituentsMolecular Weight (g/mol)Notable Features
Methyl 4-(7-fluoro-3,9-dioxo-2-(pyridin-2-yl)-1H-chromeno[2,3-c]pyrrol-1-yl)benzoateFluoro, pyridinyl415.42Enhanced kinase inhibition due to fluorine electronegativity
Methyl 4-(7-chloro-3,9-dioxo-2-pyridin-2-yl)-1H-chromeno[2,3-c]pyrrolChloro, pyridinyl446.84Improved metabolic stability over furan derivatives

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously to address batch-to-batch variability .
  • Data Transparency : Share raw spectral data (NMR, MS) in supplementary materials for peer validation .

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